molecular formula C9H4ClIN2O2 B6244995 4-chloro-7-iodo-3-nitroquinoline CAS No. 2383921-02-4

4-chloro-7-iodo-3-nitroquinoline

Cat. No. B6244995
CAS RN: 2383921-02-4
M. Wt: 334.5
InChI Key:
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Description

4-Chloro-7-iodo-3-nitroquinoline is a compound useful in organic synthesis . It is a type of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7-iodo-3-nitroquinoline is C9H4ClIN2O2 . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-nitroquinoline include a molecular weight of 208.6 . It is a yellow crystal powder . It should be stored in an inert atmosphere, under -20°C .

Mechanism of Action

Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .

Future Directions

Quinoline is an essential segment of both natural and synthetic compounds . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-iodo-3-nitroquinoline involves the nitration of 4-chloro-7-iodoquinoline followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with nitrous acid to form the nitro compound.", "Starting Materials": [ "4-chloro-7-iodoquinoline", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Nitration of 4-chloro-7-iodoquinoline with nitric acid and sulfuric acid to form 4-chloro-7-iodo-3-nitroquinoline", "Reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst", "Diazotization of the amino group with sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with nitrous acid to form 4-chloro-7-iodo-3-nitroquinoline" ] }

CAS RN

2383921-02-4

Molecular Formula

C9H4ClIN2O2

Molecular Weight

334.5

Purity

95

Origin of Product

United States

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